4-Hydroxy-2-(trifluoromethyl)benzonitrile
Overview
Description
4-Hydroxy-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4F3NO . It is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-(trifluoromethyl)benzonitrile can be represented by the SMILES stringOC1=CC(=C(C=C1)C#N)C(F)(F)F
. Physical And Chemical Properties Analysis
4-Hydroxy-2-(trifluoromethyl)benzonitrile is a solid substance . It has a molecular weight of 187.12 . The compound has a melting point between 119.5-125.5°C .Scientific Research Applications
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Organic Syntheses
- Field : Organic Chemistry
- Application : 4-Hydroxy-2-(trifluoromethyl)benzonitrile is used as an intermediate in organic syntheses .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. As an intermediate, this compound would be used in a stepwise fashion to build more complex molecules .
- Results : The outcomes would also depend on the specific synthesis. In general, the use of this compound as an intermediate would enable the creation of more complex organic molecules .
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Electrolyte Additive
- Field : Electrochemistry
- Application : This compound is used as a novel electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium ion battery .
- Method : As an electrolyte additive, it would be mixed with the electrolyte solution in a lithium ion battery. This could enhance the performance of the battery .
- Results : It is oxidized preferably to carbonate solvents forming a low-impedance protective film .
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Pharmaceutical Syntheses
- Field : Pharmaceutical Chemistry
- Application : This compound could potentially be used as an intermediate in the synthesis of pharmaceuticals . For example, it might be used in the synthesis of Ubrogepant, a medication used for acute migraine .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes would also depend on the specific synthesis. In general, the use of this compound as an intermediate would enable the creation of pharmaceuticals .
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Material Science
- Field : Material Science
- Application : This compound is used in the field of material science, particularly in the development of new materials .
- Method : The specific methods of application or experimental procedures would depend on the particular material being developed .
- Results : The outcomes would also depend on the specific material. In general, the use of this compound could enable the creation of new materials with unique properties .
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Real-Time PCR
- Field : Molecular Biology
- Application : This compound could potentially be used in real-time PCR applications . Real-time PCR is a laboratory technique of molecular biology based on the polymerase chain reaction (PCR). It monitors the amplification of a targeted DNA molecule during the PCR .
- Method : The specific methods of application or experimental procedures would depend on the particular real-time PCR being performed .
- Results : The outcomes would also depend on the specific real-time PCR. In general, the use of this compound could enable the amplification of a targeted DNA molecule .
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Synthesis of Fluvoxamine
- Field : Pharmaceutical Chemistry
- Application : This compound could potentially be used in the synthesis of fluvoxamine . Fluvoxamine is a medication used for the treatment of obsessive–compulsive disorder (OCD), anxiety disorders, major depressive disorder, and trouble sleeping .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes would also depend on the specific synthesis. In general, the use of this compound as an intermediate would enable the creation of fluvoxamine .
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBVIOUGHSKRMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382466 | |
Record name | 4-hydroxy-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(trifluoromethyl)benzonitrile | |
CAS RN |
320-42-3 | |
Record name | 4-hydroxy-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 320-42-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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